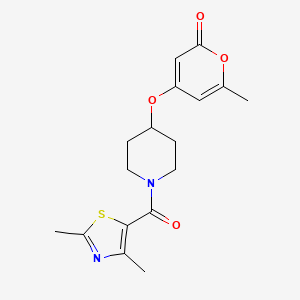

4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-10-8-14(9-15(20)22-10)23-13-4-6-19(7-5-13)17(21)16-11(2)18-12(3)24-16/h8-9,13H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFDBNUORDYYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a structure that includes a pyranone core linked to a thiazole-containing piperidine moiety. The presence of these functional groups suggests various possible interactions within biological systems.

The primary target for this compound is cereblon , a protein involved in several cellular processes, including protein degradation pathways. The compound forms a complex with cereblon, facilitating the degradation of specific proteins that can influence cellular functions such as the cell cycle, signal transduction, and gene expression.

Anticancer Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives possess cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 6.2 |

| Compound B | MCF-7 | 27.3 |

| Compound C | T47D | 43.4 |

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Studies on multitarget-directed ligands (MTDLs) have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. For example, some compounds demonstrated IC50 values significantly lower than those of established drugs like rivastigmine .

Table 2: Inhibition Potency Against AChE and BuChE

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| Compound D | 0.08 | 0.14 |

| Compound E | 0.38 | 0.44 |

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the effects of thiazole derivatives on cancer cell proliferation. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against MCF-7 cells, suggesting structural activity relationships that could guide future drug design .

- Neurotoxicity Assessment : In vitro assays were conducted to assess the neurotoxicity of various derivatives. The results showed that some compounds exhibited low toxicity levels while maintaining high inhibitory activity against AChE and BuChE, indicating their potential as safer alternatives in neurodegenerative disease treatments .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

A multi-step synthesis approach is recommended, starting with functionalizing the piperidine ring and coupling it to the pyran-2-one core. For cross-coupling reactions, Pd-catalyzed methods (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ in degassed DMF/water with aryl boronic acids can improve yield . Reaction optimization should include screening catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. aqueous mixtures), and temperature gradients (reflux vs. RT). Purification via column chromatography or recrystallization (ethanol/DMF mixtures) ensures purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positioning and stereochemistry. HPLC with UV detection (λ = 254 nm) monitors purity (>95%), and IR spectroscopy validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . For crystalline derivatives, X-ray diffraction provides absolute configuration .

Q. How should preliminary biological screening be designed to assess antimicrobial or anticancer activity?

Use tiered assays: Begin with in vitro antimicrobial tests (MIC against Gram+/Gram– bacteria, fungal strains) via broth microdilution . For anticancer activity, employ cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation). Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies elucidate the structure-activity relationship (SAR) of the piperidin-4-yl-oxy moiety?

Synthesize analogs with modifications to the piperidine ring (e.g., methyl, phenyl, or halogen substituents) and compare bioactivity. For example, replacing the 2,4-dimethylthiazole group with pyrazole or oxazole rings (as in ’s analogs) can reveal steric/electronic effects . Pair synthetic data with computational docking (AutoDock Vina) to map binding interactions with target proteins (e.g., kinases) .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Conduct pharmacokinetic studies (e.g., plasma stability, metabolic profiling via LC-MS) to identify rapid clearance or inactive metabolites . Use randomized block designs (split-plot for dose/time variables) to control biological variability, as seen in ’s agricultural studies . Validate targets via CRISPR knockouts or siRNA silencing in relevant disease models.

Q. What methodologies assess environmental stability and degradation pathways of this compound?

Perform forced degradation under accelerated conditions (pH 1–13, UV light, 40–80°C) and analyze products via LC-QTOF-MS . Follow protocols from ’s INCHEMBIOL project, which evaluates abiotic/biotic transformations in soil/water systems. Quantify half-life (t₁/₂) using first-order kinetics and identify toxic degradation products via ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Combine molecular dynamics (GROMACS) and free-energy perturbation (FEP) to predict binding affinities for off-target receptors (e.g., CYP450 enzymes). Use QSAR models trained on analogs from and to correlate substituent properties (logP, polar surface area) with activity . Validate predictions with SPR or ITC binding assays.

Methodological Considerations

- Data Contradictions : Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines) .

- Scale-Up Challenges : Transition from batch to flow chemistry for hazardous steps (e.g., azide reactions) to improve safety and yield .

- Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity testing in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.